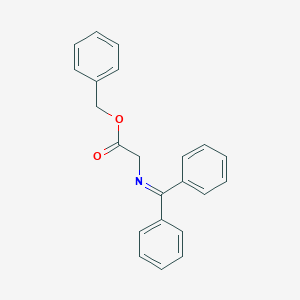

Diphenylmethylene-Glycine benzyl ester

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNIDRLZPBRDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472536 | |

| Record name | Diphenylmethylene-Glycine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81477-91-0 | |

| Record name | Diphenylmethylene-Glycine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylmethylene-Glycine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diphenylmethylene-Glycine benzyl (B1604629) ester, a key intermediate in the synthesis of various amino acids and derivatives used in pharmaceutical and chemical research. This document details a common synthetic route and outlines the expected physicochemical and spectroscopic properties of the compound.

Synthesis of Diphenylmethylene-Glycine Benzyl Ester

The synthesis of this compound is typically achieved through the condensation reaction of glycine (B1666218) benzyl ester with benzophenone (B1666685) imine. This method, a variation of the Schiff base formation, provides a high-yielding and straightforward route to the desired product.

Reaction Scheme

The overall reaction can be depicted as follows:

Reactants:

-

Glycine benzyl ester hydrochloride

-

Benzophenone imine

-

A suitable base (e.g., triethylamine)

-

An appropriate solvent (e.g., dichloromethane)

Product:

-

This compound

Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

-

Glycine benzyl ester hydrochloride

-

Benzophenone imine

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of glycine benzyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane at 0 °C, slowly add triethylamine (2.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzophenone imine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization of this compound

The successful synthesis of the target compound is confirmed through the analysis of its physical and spectroscopic properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₁₉NO₂ | [1][2] |

| Molecular Weight | 329.39 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 84-90 °C | [2] |

| Purity (typical) | ≥99% (HPLC) | [2] |

| CAS Number | 81477-91-0 | [1][2] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in different chemical environments, including the aromatic protons of the diphenylmethylene and benzyl groups, the methylene (B1212753) protons of the glycine backbone, and the benzylic protons of the ester.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the imine carbon, and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the C=O stretch of the ester, the C=N stretch of the imine, and the C-H stretches of the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Experimental Workflow and Logic

The following diagrams illustrate the synthesis and purification workflow, as well as the logical relationship of the components in the synthesis.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of reactants and products.

References

An In-depth Technical Guide to the Molecular Structure of Benzyl 2-(benzhydrylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of Benzyl (B1604629) 2-(benzhydrylideneamino)acetate. This compound, also known as N-(diphenylmethylene)glycine benzyl ester, is a Schiff base derived from benzophenone (B1666685) and the benzyl ester of glycine (B1666218). It serves as a key intermediate in the synthesis of α-amino acids and their derivatives, making it a valuable tool for researchers in organic synthesis and drug development. This document consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and offers an analysis of its spectroscopic data.

Molecular Structure and Properties

Benzyl 2-(benzhydrylideneamino)acetate possesses a distinctive molecular architecture featuring a central imine functional group formed from the condensation of the primary amine of benzyl 2-aminoacetate and the carbonyl group of benzophenone. The molecule incorporates a benzyl ester moiety and two phenyl rings from the benzhydrylidene group.

Chemical Structure:

Where Ph represents a phenyl group.

Key Structural Features:

-

Imine (Schiff Base) Linkage: The C=N double bond is a key feature, providing a site for various chemical transformations.

-

Benzyl Ester Group: This group can serve as a protecting group for the carboxylic acid functionality and can be selectively cleaved under specific reaction conditions.

-

Benzhydrylidene Group: The two phenyl rings attached to the imine carbon contribute to the steric bulk and electronic properties of the molecule.

Physicochemical Properties

A summary of the known physicochemical properties of Benzyl 2-(benzhydrylideneamino)acetate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 81477-91-0 | [1] |

| Molecular Formula | C₂₂H₁₉NO₂ | [1] |

| Molecular Weight | 329.39 g/mol | [1] |

| Appearance | White to off-white microcrystalline powder or solid | [2][3] |

| Melting Point | 86.5-87 °C | |

| Solubility | Soluble in organic solvents like methanol. | [2] |

Table 1: Physicochemical Properties of Benzyl 2-(benzhydrylideneamino)acetate

Synthesis of Benzyl 2-(benzhydrylideneamino)acetate

The synthesis of Benzyl 2-(benzhydrylideneamino)acetate is typically achieved through a two-step process: first, the preparation of the benzyl ester of glycine, often as a p-toluenesulfonate salt to improve stability and handling, followed by the condensation with benzophenone to form the Schiff base.

Synthesis of Benzyl Glycinate (B8599266) p-Toluenesulfonate Salt

This precursor is synthesized via a Fischer-Speier esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The water generated during the reaction is removed azeotropically to drive the equilibrium towards the product.

Experimental Protocol:

-

To a reaction flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycine (1 equivalent), p-toluenesulfonic acid monohydrate (1.0 - 1.1 equivalents), and toluene.

-

Heat the mixture to reflux and continuously remove the water generated using the Dean-Stark trap until no more water is collected.

-

To the resulting anhydrous solution, add benzyl alcohol (8 - 9 equivalents by mass relative to glycine).

-

Continue to heat the mixture at reflux, collecting the water of reaction in the Dean-Stark trap.

-

After no more water is produced, continue the reflux for an additional 1.5 - 2.5 hours.

-

Cool the reaction mixture to 5 - 15 °C and stir to induce crystallization.

-

Collect the solid product by filtration.

-

Wash the filter cake with a suitable solvent such as acetone (B3395972) or diethyl ether.

-

Dry the product to obtain Benzyl glycinate p-toluenesulfonate salt as a white crystalline solid.[4]

Synthesis of Benzyl 2-(benzhydrylideneamino)acetate

The final product is synthesized by the condensation of Benzyl glycinate p-toluenesulfonate salt with benzophenone.

Experimental Protocol:

A general method for the synthesis of benzophenone Schiff bases of amino acid esters is as follows:

-

Suspend the amino acid ester salt (e.g., Benzyl glycinate p-toluenesulfonate salt, 1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or toluene.

-

Add benzophenone (1 equivalent).

-

To this mixture, add a suitable base (e.g., triethylamine (B128534) or sodium carbonate, in slight excess) to neutralize the salt and facilitate the condensation.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water to remove any inorganic salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or ethyl acetate/hexane) to yield pure Benzyl 2-(benzhydrylideneamino)acetate.

Logical Workflow for the Synthesis of Benzyl 2-(benzhydrylideneamino)acetate:

Caption: Synthetic pathway for Benzyl 2-(benzhydrylideneamino)acetate.

Spectroscopic Data and Characterization

The molecular structure of Benzyl 2-(benzhydrylideneamino)acetate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum provides characteristic signals for the different types of protons present in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.7 - 7.0 | m | 15H | Aromatic protons (from benzhydrylidene and benzyl groups) |

| 5.1 | s | 2H | -O-CH₂ -Ph (benzyl ester methylene (B1212753) protons) |

| 4.1 | s | 2H | -N-CH₂ -COO- (glycine methylene protons) |

Table 2: ¹H NMR Data for Benzyl 2-(benzhydrylideneamino)acetate

Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to overlapping signals.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester carbonyl carbon) |

| ~165 | C =N (imine carbon) |

| 138 - 127 | Aromatic carbons |

| ~66 | -O-C H₂-Ph (benzyl ester methylene carbon) |

| ~52 | -N-C H₂-COO- (glycine methylene carbon) |

Table 3: Predicted ¹³C NMR Data for Benzyl 2-(benzhydrylideneamino)acetate

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060, 3030 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1620 | Medium | C=N stretching (imine) |

| ~1600, 1490, 1450 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1210 | Strong | C-O stretching (ester) |

Table 4: IR Spectroscopic Data for Benzyl 2-(benzhydrylideneamino)acetate

Mass Spectrometry (MS)

The mass spectrum of Benzyl 2-(benzhydrylideneamino)acetate would be expected to show a molecular ion peak ([M]⁺) at m/z 329. The fragmentation pattern would likely involve the characteristic cleavage of the ester and imine functionalities.

Expected Fragmentation Pathways:

-

Loss of the benzyl group: A prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) is expected from the cleavage of the benzylic C-O bond.

-

Cleavage of the ester group: Fragmentation can lead to the loss of the benzyloxycarbonyl group.

-

Fragmentation of the benzhydrylidene group: Cleavage can result in the formation of the diphenylmethyl cation ([Ph₂CH]⁺) at m/z 167.

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of the compound.

Applications in Research and Development

Benzyl 2-(benzhydrylideneamino)acetate is a valuable intermediate in organic synthesis, particularly for the preparation of non-natural α-amino acids. The benzhydrylidene group serves as a bulky protecting group for the amine, allowing for selective reactions at the α-carbon of the glycine moiety. This has been utilized in the synthesis of complex amino acid derivatives and peptides.[3] Its applications extend to the development of novel therapeutic agents and agrochemicals.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of Benzyl 2-(benzhydrylideneamino)acetate. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The understanding of this key intermediate facilitates its application in the synthesis of novel and complex molecular architectures.

References

Unraveling the Role of Diphenylmethylene-Glycine Benzyl Ester: A Review of Its Chemical Identity and Applications

Despite its presence in the catalogs of chemical suppliers and its citation in synthetic chemistry literature, a detailed elucidation of the specific mechanism of action for Diphenylmethylene-Glycine benzyl (B1604629) ester remains largely absent from publicly available scientific resources. Current information primarily identifies it as a versatile synthetic intermediate in the realms of pharmaceutical development and organic chemistry.

Diphenylmethylene-Glycine benzyl ester, also known by its IUPAC name benzyl 2-(benzhydrylideneamino)acetate, is a derivative of the amino acid glycine (B1666218).[1][2] Its chemical structure features a bulky diphenylmethylene group attached to the nitrogen of the glycine backbone, with a benzyl ester protecting the carboxylic acid functionality. This configuration lends it specific reactivity and stability, making it a valuable tool for chemists.[3]

Applications in Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉NO₂ | [2][4] |

| Molecular Weight | 329.39 g/mol | [2][4] |

| CAS Number | 81477-91-0 | [2][4] |

Elusive Mechanism of Action

While its synthetic utility is established, a comprehensive understanding of how this compound exerts a biological effect at a molecular level is not detailed in the reviewed literature. The search for its mechanism of action, including specific signaling pathways it may modulate or its direct molecular targets, did not yield any substantive data. Consequently, quantitative data from biological assays, detailed experimental protocols for such studies, and visualizations of its signaling pathways are not available.

The following diagram illustrates the logical relationship of the available information concerning this compound.

Figure 1. This diagram shows that while this compound is established as a synthetic intermediate with several applications, there is a lack of available information regarding its specific mechanism of action.

References

Spectroscopic and Synthetic Profile of Diphenylmethylene-Glycine Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Diphenylmethylene-Glycine benzyl (B1604629) ester. This compound serves as a key intermediate in the synthesis of modified amino acids and peptides, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Diphenylmethylene-Glycine benzyl ester. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 - 7.20 | m | 15H | Ar-H |

| ~5.20 | s | 2H | -O-CH₂ -Ph |

| ~4.30 | s | 2H | N-CH₂ -COO- |

Solvent: CDCl₃. The aromatic region (Ar-H) includes protons from both the diphenylmethylene and the benzyl ester groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C =O (ester) |

| ~170 | C =N (imine) |

| ~138 - 128 | Ar-C |

| ~67 | -O-C H₂-Ph |

| ~55 | N-C H₂-COO- |

Solvent: CDCl₃. The aromatic region (Ar-C) encompasses carbons from both the diphenylmethylene and benzyl ester moieties.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 - 3030 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1660 | C=N stretch (imine) |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 329.14 | [M]⁺ (Molecular Ion) |

| 238.10 | [M - C₇H₇O]⁺ |

| 180.08 | [C₁₃H₁₀N]⁺ |

| 91.05 | [C₇H₇]⁺ |

Method: Electron Ionization (EI).

Experimental Protocol: Synthesis of this compound

This section details a representative protocol for the synthesis of this compound. The procedure involves two main steps: the formation of glycine (B1666218) benzyl ester, followed by the condensation with benzophenone (B1666685) imine. General procedures for the synthesis of amino acid benzyl esters and their subsequent protection are described in various organic synthesis resources.

Part 1: Synthesis of Glycine Benzyl Ester p-Toluenesulfonate Salt

-

Reaction Setup: A mixture of glycine (0.1 mol), p-toluenesulfonic acid monohydrate (0.11 mol), and benzyl alcohol (0.5 mol) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Distillation: The mixture is heated to reflux in a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311) (150 mL). The water generated during the esterification is collected in the Dean-Stark trap.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting glycine is consumed.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether is added to precipitate the glycine benzyl ester p-toluenesulfonate salt. The solid product is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.

Part 2: Synthesis of this compound

-

Reaction Setup: Glycine benzyl ester p-toluenesulfonate salt (0.1 mol) is suspended in dichloromethane (B109758) (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Neutralization: A solution of a suitable base, such as triethylamine (B128534) (0.11 mol), is added dropwise to the suspension at 0 °C to neutralize the salt and liberate the free amino acid ester.

-

Imine Formation: Benzophenone imine (0.1 mol) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting materials.

-

Workup: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure this compound.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic analyses.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. Researchers are encouraged to consult primary literature for specific applications and further analytical details.

An In-depth Technical Guide to Diphenylmethylene-Glycine Benzyl Ester: A Versatile Glycine Derivative for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethylene-glycine benzyl (B1604629) ester is a pivotal glycine (B1666218) derivative that serves as a versatile synthetic intermediate in the development of novel therapeutic agents. Its unique structural features, particularly the diphenylmethylene protecting group, make it an invaluable building block for creating a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of potential glycine transporter 1 (GlyT1) inhibitors. Furthermore, this document elucidates the general signaling pathway of GlyT1 inhibition, a key mechanism of action for compounds derived from this versatile precursor.

Chemical and Physical Properties

Diphenylmethylene-glycine benzyl ester, also known as benzyl 2-(benzhydrylideneamino)acetate, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C22H19NO2 | [2] |

| Molecular Weight | 329.40 g/mol | [1] |

| CAS Number | 81477-91-0 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 84-90 °C | [3] |

| Purity | ≥ 98% | [1][4] |

| Solubility | Soluble in organic solvents such as DMSO. | [1][3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of related N-(diphenylmethylene)glycinate esters.

Materials:

-

Glycine benzyl ester hydrochloride

-

Benzophenone (B1666685) imine

-

Triethylamine (B128534) (Et3N)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of glycine benzyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzophenone Imine: Stir the mixture for 15 minutes, then add benzophenone imine (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Application in the Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors

This compound is a valuable precursor for synthesizing more complex molecules, including potential inhibitors of the glycine transporter 1 (GlyT1).[3] The diphenylmethylene group serves as a protecting group for the amine, which can be readily removed under acidic conditions to allow for further chemical modifications. The benzyl ester can be cleaved through hydrogenolysis. This dual functionality allows for the selective modification of the glycine backbone.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical GlyT1 inhibitor.

References

Theoretical Underpinnings and Synthetic Routes of Diphenylmethylene-Glycine Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethylene-glycine benzyl (B1604629) ester is a pivotal synthetic intermediate, primarily utilized in the stereoselective synthesis of α-amino acids and their derivatives, which are fundamental components of numerous pharmaceuticals. This technical guide delves into the theoretical aspects of this compound, including its structural characteristics and the functional roles of its constituent moieties. Furthermore, it provides a comprehensive overview of its synthesis, presenting detailed experimental protocols. This document aims to serve as an in-depth resource for researchers in organic synthesis and medicinal chemistry, facilitating the effective application of diphenylmethylene-glycine benzyl ester in drug discovery and development.

Introduction

This compound, also known as benzyl 2-(benzhydrylideneamino)acetate, is a glycine (B1666218) derivative where the amine is protected by a diphenylmethylene group and the carboxylic acid is esterified with a benzyl group.[1][2][3] This dual-protection strategy is instrumental in its primary application as a versatile precursor for the asymmetric synthesis of a wide array of natural and unnatural α-amino acids.[4] The bulky diphenylmethylene group serves to activate the α-carbon for deprotonation and subsequent stereocontrolled alkylation, while the benzyl ester provides a stable yet readily cleavable protecting group. Its utility extends to the development of various bioactive molecules, including analgesics and anti-inflammatory drugs.[1]

Theoretical Framework

While specific computational studies on this compound are not extensively documented, a theoretical understanding can be derived from the analysis of its structural components and the general principles governing glycine derivatives in biological systems.

Structural Features and Reactivity

The key to the utility of this compound lies in the electronic and steric properties of its protecting groups. The diphenylmethylene group, being a large, non-polar moiety, sterically hinders the imine nitrogen, directing the approach of electrophiles in alkylation reactions. Electronically, the imine functionality acidifies the α-protons of the glycine backbone, facilitating their abstraction by a base to form a nucleophilic enolate. This enolate is stabilized by resonance, a critical factor in its reactivity.

Role as a Glycine Derivative

As a derivative of glycine, the simplest amino acid, this compound can be conceptually linked to the biological roles of glycine. Glycine itself is a crucial neurotransmitter with dual functions. It is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors to induce chloride influx and hyperpolarize neurons.[5][6] Concurrently, it acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system, potentiating excitatory neurotransmission.[5][7] While this compound is a synthetic intermediate and not a direct therapeutic agent, the amino acid derivatives synthesized from it may be designed to interact with these or other biological targets.

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through several routes. A prevalent and efficient method involves the N-alkylation of benzophenone (B1666685) imine with a suitable α-haloacetate ester.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of N-(diphenylmethylene)glycine esters.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

A rapid and efficient method for the preparation of N-(diphenylmethylene) glycine esters has been developed using solvent-free microwave irradiation.[4]

Materials:

-

Benzophenone imine (5 mmol)

-

Benzyl bromoacetate (5 mmol)

-

Potassium carbonate (K₂CO₃) (6 mmol)

-

Polyethylene glycol (PEG-400) (0.5 mmol)

-

Water

-

Ethyl acetate (B1210297)

-

Hexane

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A mixture of benzophenone imine (5 mmol), benzyl bromoacetate (5 mmol), K₂CO₃ (6 mmol), and PEG-400 (0.5 mmol) is placed in a 50 mL glass vessel.

-

The vessel is heated in a microwave reactor for 20 minutes at 120 °C.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water (10 mL) and ethyl acetate (20 mL) are added to the reaction mixture.

-

The organic material is extracted, and the organic layer is washed with water and dried over Na₂SO₄.

-

The ethyl acetate is removed under vacuum, leaving the crude product.

-

The crude product is washed with hexane to yield the pure product as a white solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉NO₂ | [1][8] |

| Molecular Weight | 329.39 g/mol | [1][8] |

| Appearance | White powder | [1] |

| Melting Point | 84-90 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 81477-91-0 | [1][8] |

Applications in Drug Development

The primary application of this compound in drug development is as a chiral glycine enolate equivalent for the asymmetric synthesis of α-amino acids. This is a cornerstone of modern medicinal chemistry, as the introduction of non-proteinogenic amino acids can significantly modulate the pharmacological properties of peptide-based drugs.

Asymmetric Synthesis of α-Amino Acids

The following diagram illustrates the logical relationship in the application of this compound for asymmetric synthesis.

Potential Signaling Pathways of Derived α-Amino Acids

While this compound itself is not biologically active, the α-amino acids synthesized from it can be designed to interact with various signaling pathways. Given its glycine backbone, a primary area of interest is the modulation of neurotransmitter systems.

The diagram below depicts a simplified representation of potential interactions of derived amino acids with neuronal signaling, based on the known functions of glycine.

Conclusion

This compound is a compound of significant interest in the field of synthetic organic and medicinal chemistry. Its well-defined role as a precursor for the asymmetric synthesis of α-amino acids underscores its importance in the development of novel therapeutics. This guide has provided a theoretical overview of its properties and applications, along with detailed synthetic protocols, to aid researchers in leveraging this versatile molecule in their drug discovery endeavors. Further computational and experimental studies on this and related compounds will undoubtedly continue to expand their utility in creating the next generation of pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. interpriseusa.com [interpriseusa.com]

- 3. This compound | C22H19NO2 | CID 11782449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. What is Glycine used for? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Glycine? [synapse.patsnap.com]

- 8. scbt.com [scbt.com]

Methodological & Application

Applications of Diphenylmethylene-Glycine Benzyl Ester in Organic Synthesis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmethylene-glycine benzyl (B1604629) ester, a Schiff base derived from glycine (B1666218) benzyl ester and benzophenone (B1666685), is a versatile synthetic intermediate with significant applications in organic synthesis. Its primary utility lies in its role as a glycine enolate equivalent, enabling the stereoselective synthesis of a wide array of natural and unnatural α-amino acids. These chiral amino acids are crucial building blocks in the development of novel pharmaceuticals, peptidomimetics, and other biologically active molecules. This document provides a detailed overview of its applications, experimental protocols, and the underlying synthetic strategies.

The core of its application is the O'Donnell asymmetric amino acid synthesis, which involves the alkylation of the Schiff base under phase-transfer catalysis (PTC) conditions. The bulky diphenylmethylene protecting group serves two key purposes: it activates the α-proton for deprotonation and provides a steric shield that, in conjunction with a chiral phase-transfer catalyst, directs the incoming electrophile to a specific face of the enolate, thereby inducing asymmetry.

Key Application: Asymmetric Synthesis of α-Amino Acids

The most prominent application of diphenylmethylene-glycine benzyl ester is in the enantioselective synthesis of α-amino acids. This is typically achieved through the alkylation of its enolate with various electrophiles in the presence of a chiral phase-transfer catalyst. Catalysts derived from Cinchona alkaloids are commonly employed for this purpose.

The general workflow for this transformation is as follows:

-

Deprotonation: The Schiff base is treated with a base (e.g., aqueous KOH or NaOH) to generate the corresponding enolate.

-

Chiral Ion Pair Formation: A chiral quaternary ammonium (B1175870) salt (the phase-transfer catalyst) facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase, forming a chiral ion pair.

-

Stereoselective Alkylation: The chiral environment created by the catalyst directs the alkylation of the enolate by an electrophile (e.g., an alkyl halide), leading to the formation of the product with a high degree of enantioselectivity.

-

Deprotection: The resulting alkylated Schiff base is then hydrolyzed under acidic conditions to yield the desired α-amino acid, and the benzophenone and chiral catalyst can be recovered.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine esters using chiral phase-transfer catalysis. While much of the literature focuses on the tert-butyl ester, the principles are directly applicable to the benzyl ester.

| Entry | Electrophile | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Benzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 95 | 92 (S) |

| 2 | 4-Fluorobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 93 | 94 (S) |

| 3 | 2-Nitrobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 90 | 96 (S) |

| 4 | Allyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 88 | 85 (S) |

| 5 | Ethyl iodide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 85 | 88 (S) |

Data is representative and adapted from studies on related N-(diphenylmethylene)glycine esters.

Experimental Protocols

General Protocol for the Asymmetric Alkylation of this compound

This protocol is adapted from the well-established O'Donnell methodology for the asymmetric synthesis of α-amino acids.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

-

Potassium hydroxide (B78521) (50% aqueous solution)

-

Toluene

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1N)

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chiral phase-transfer catalyst (0.01-0.1 equiv.), and toluene.

-

Addition of Base: Cool the mixture to 0 °C in an ice bath and add a 50% aqueous solution of potassium hydroxide (10-20 equiv.).

-

Addition of Electrophile: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the vigorously stirred biphasic mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate and electrophile.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the aqueous phase with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of the Schiff Base: The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Hydrolysis to the Amino Acid: The purified Schiff base is then dissolved in a suitable solvent (e.g., THF) and treated with 1N hydrochloric acid. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Isolation of the Amino Acid: The aqueous layer is washed with diethyl ether to remove the benzophenone byproduct. The aqueous layer containing the amino acid hydrochloride can then be used as is or further processed to isolate the free amino acid.

Visualizations

Asymmetric Alkylation Workflow

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Signaling Pathway Analogy: Catalytic Cycle

Caption: Catalytic cycle for asymmetric phase-transfer alkylation.

Application Notes and Protocols: Diphenylmethylene-Glycine Benzyl Ester in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmethylene-glycine benzyl (B1604629) ester, also known as N-(diphenylmethylene)glycine benzyl ester or benzyl 2-(benzhydrylideneamino)acetate, is a highly versatile synthetic intermediate pivotal in the development of a wide array of pharmaceuticals.[1][2] Its unique structural features, namely the benzophenone (B1666685) imine (diphenylmethylene) protecting group for the amine and the benzyl ester protecting group for the carboxylic acid, make it an ideal substrate for the asymmetric synthesis of non-proteinogenic α-amino acids. These customized amino acids are crucial building blocks for various therapeutic agents, including analgesics, anti-inflammatory drugs, and positron emission tomography (PET) imaging agents for oncology.[1]

The diphenylmethylene group serves a dual purpose: it protects the primary amine from unwanted side reactions and, critically, activates the α-proton, facilitating its abstraction under basic conditions. This allows for the stereoselective formation of new carbon-carbon bonds at the α-position, a key step in the synthesis of diverse amino acid derivatives. The benzyl ester provides robust protection of the carboxylic acid functionality and can be readily removed under mild hydrogenolysis conditions.

This document provides detailed application notes and experimental protocols for the use of Diphenylmethylene-glycine benzyl ester in the synthesis of a key pharmaceutical intermediate, the precursor for (S)-2-Amino-5-fluoropentanoic acid. This amino acid is a precursor to PET imaging agents used in the diagnosis and monitoring of cancerous tumors.

Core Application: Asymmetric Synthesis of a PET Tracer Precursor

A significant application of this compound is in the asymmetric synthesis of α-amino acid precursors for PET tracers. These tracers, such as derivatives of 2-amino-5-fluoropentanoic acid, are transported into cancer cells by specific amino acid transporters, notably the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of tumors.[3][4][5][6][7][8] This targeted uptake allows for the visualization and metabolic assessment of tumors.

The synthesis of the (S)-enantiomer of 2-amino-5-fluoropentanoic acid precursor can be achieved via the O'Donnell asymmetric amino acid synthesis, which employs a chiral phase-transfer catalyst to control the stereochemistry of the alkylation step.

Experimental Protocol: Asymmetric Synthesis of Benzyl (S)-2-(benzhydrylideneamino)-5-fluoropentanoate

This protocol is adapted from established O'Donnell asymmetric synthesis methodologies.

Materials:

-

This compound

-

(S)-(-)-N-Benzylcinchonidinium chloride (chiral phase-transfer catalyst)

-

Potassium hydroxide (B78521) (KOH)

-

Toluene

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), (S)-(-)-N-Benzylcinchonidinium chloride (0.1 eq), and toluene.

-

Addition of Base: Add a freshly prepared 50% aqueous solution of potassium hydroxide (w/v) (10 eq).

-

Alkylation: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add 1-bromo-3-fluoropropane (1.2 eq) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Once the reaction is complete, dilute the mixture with water and dichloromethane. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure benzyl (S)-2-(benzhydrylideneamino)-5-fluoropentanoate.

Deprotection to (S)-2-Amino-5-fluoropentanoic acid

Materials:

-

Benzyl (S)-2-(benzhydrylideneamino)-5-fluoropentanoate

-

Palladium on carbon (10% Pd/C)

-

Hydrochloric acid (1N)

-

Celite

Procedure:

-

Hydrogenolysis: Dissolve the purified benzyl (S)-2-(benzhydrylideneamino)-5-fluoropentanoate in methanol in a hydrogenation vessel. Add 10% Pd/C catalyst (10 mol %).

-

Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Acidification and Isolation: Concentrate the filtrate under reduced pressure. To the residue, add 1N hydrochloric acid to hydrolyze the imine. Lyophilize the aqueous solution to obtain the hydrochloride salt of (S)-2-amino-5-fluoropentanoic acid.

Quantitative Data Summary

| Step | Product | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |

| Asymmetric Alkylation | Benzyl (S)-2-(benzhydrylideneamino)-5-fluoropentanoate | 75-85 | >95 | >90 |

| Deprotection | (S)-2-Amino-5-fluoropentanoic acid HCl | >95 | >98 | >90 |

Yields and ee values are representative and may vary based on specific reaction conditions and scale.

Biological Context and Signaling Pathway

Amino acid PET tracers, such as those derived from (S)-2-amino-5-fluoropentanoic acid, exploit the metabolic reprogramming of cancer cells. Proliferating tumor cells have an increased demand for amino acids to support protein synthesis and cell growth.[8] This demand is met by the upregulation of amino acid transporters on the cell surface, with the L-type amino acid transporter 1 (LAT1) being a key player.[3][4][5][6][7]

LAT1 is a sodium-independent transporter that facilitates the cellular uptake of large neutral amino acids, including leucine, which is a critical activator of the mTORC1 signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival.[1][2] By mimicking natural amino acids, PET tracers are actively transported into cancer cells via LAT1, leading to their accumulation and allowing for tumor visualization by PET imaging.

Signaling Pathway Diagram

Caption: Uptake of amino acid PET tracers via LAT1 in cancer cells.

Experimental Workflow Diagram

The overall workflow for the synthesis of the (S)-2-amino-5-fluoropentanoic acid precursor is outlined below.

Caption: Workflow for the synthesis of the PET tracer precursor.

Conclusion

This compound is a cornerstone intermediate for the asymmetric synthesis of valuable α-amino acids used in pharmaceutical development. The protocols and data presented herein provide a framework for its application in the synthesis of a PET imaging agent precursor, highlighting its utility and the robustness of the O'Donnell asymmetric synthesis methodology. The understanding of the biological context, particularly the role of the LAT1 transporter, is crucial for the rational design of such targeted therapeutic and diagnostic agents.

References

- 1. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer [mdpi.com]

- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. The role of L-type amino acid transporter 1 in human tumors [jstage.jst.go.jp]

- 8. An overview of radiolabeled amino acid tracers in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of Diphenylmethylene-Glycine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmethylene-glycine benzyl (B1604629) ester is a common intermediate in the synthesis of glycine (B1666218) derivatives and peptides. The diphenylmethylene (benzhydryl) group protects the amine functionality, while the benzyl group protects the carboxylic acid. The removal of these protecting groups is a critical step to liberate the free amino acid, glycine. This document provides detailed experimental procedures for the simultaneous deprotection of both the N-diphenylmethylene and O-benzyl groups via catalytic hydrogenation.

Reaction Overview

The deprotection proceeds via catalytic hydrogenation, a widely used and efficient method for the cleavage of both N-benzhydryl and O-benzyl protecting groups. This one-pot reaction offers a clean and high-yielding route to the desired unprotected glycine.

Reaction Scheme:

Data Presentation

| Parameter | Value/Condition | Notes |

| Substrate | Diphenylmethylene-Glycine Benzyl Ester | - |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10 mol% |

| Hydrogen Source | Hydrogen Gas (H2) | 1 atm (balloon) or higher pressure |

| Solvent | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | Anhydrous |

| Temperature | Room Temperature (20-25 °C) | - |

| Reaction Time | 2-12 hours | Monitor by TLC |

| Typical Yield | >90% | - |

Experimental Protocols

Protocol 1: Atmospheric Hydrogenation

This protocol describes the deprotection of this compound using a hydrogen balloon at atmospheric pressure.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Vacuum line

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol or ethanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask.

-

Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield glycine. Further purification can be performed by recrystallization if necessary.

Protocol 2: Transfer Hydrogenation

This protocol offers an alternative to using hydrogen gas, employing a hydrogen donor for the reduction.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Formic acid or Ammonium (B1175870) formate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol or ethanol.

-

Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (10 mol%) and the hydrogen donor (e.g., formic acid or ammonium formate, 5-10 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup and Isolation: Follow steps 7 and 8 from Protocol 1.

Mandatory Visualization

Caption: Experimental workflow for the deprotection of this compound.

References

The Agrochemical Potential of Diphenylmethylene-Glycine Benzyl Ester: A Theoretical Framework

For Immediate Release

Shanghai, China – December 5, 2025 – While specific agrochemical applications of Diphenylmethylene-Glycine benzyl (B1604629) ester remain largely within the realm of proprietary research, its chemical structure as a derivative of both glycine (B1666218) and a benzyl ester suggests a compelling, albeit theoretical, potential in the development of novel herbicides and insecticides. This document outlines prospective applications and theoretical experimental protocols based on the known bioactivities of related chemical classes.

Diphenylmethylene-Glycine benzyl ester is a synthetic intermediate with potential applications in the development of more effective and environmentally safer pest control solutions.[1] As a glycine derivative, it belongs to a class of compounds that has been investigated for herbicidal properties. Furthermore, the benzyl ester component is found in molecules with known insecticidal activity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for designing appropriate formulations and experimental conditions.

| Property | Value | Reference |

| CAS Number | 81477-91-0 | [1] |

| Molecular Formula | C₂₂H₁₉NO₂ | [1] |

| Molecular Weight | 329.39 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 84-90 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Theoretical Agrochemical Applications

Based on the chemical moieties present in this compound, two primary avenues for agrochemical development can be postulated:

-

Herbicidal Activity: Glycine and its derivatives are crucial in the synthesis of some herbicides. For instance, glyphosate, a widely used broad-spectrum herbicide, is a glycine derivative that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is vital for the synthesis of aromatic amino acids in plants. It is conceivable that derivatives of this compound could be designed to target similar pathways.

-

Insecticidal Activity: Benzyl esters have been studied for their insecticidal properties. The proposed mechanism of action for some benzyl esters is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

Proposed Experimental Protocols

The following are detailed, albeit theoretical, methodologies for the preliminary screening of this compound for herbicidal and insecticidal activities. These protocols are based on standard agrochemical research practices.

Protocol 1: In Vitro Herbicidal Activity Assay – EPSP Synthase Inhibition

This experiment aims to determine if this compound can inhibit the EPSP synthase enzyme, a key target for many herbicides.

Materials:

-

This compound

-

Recombinant EPSP synthase

-

Shikimate-3-phosphate (S3P)

-

Phosphoenolpyruvate (PEP)

-

Phosphate (B84403) assay kit

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the reaction buffer, EPSP synthase, and S3P.

-

Add varying concentrations of the test compound to the wells. Include a positive control (e.g., glyphosate) and a negative control (solvent only).

-

Initiate the reaction by adding PEP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate assay kit and a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Protocol 2: In Vivo Herbicidal Activity Assay – Whole Plant Assay

This experiment evaluates the herbicidal effect of this compound on whole plants.

Materials:

-

This compound

-

Test plant species (e.g., Arabidopsis thaliana, barnyard grass)

-

Potting mix

-

Growth chambers

-

Spraying equipment

Procedure:

-

Grow the test plants in pots under controlled conditions in a growth chamber.

-

Prepare different concentrations of the test compound in a suitable formulation (e.g., with surfactants).

-

Apply the formulations to the plants at a specific growth stage using a calibrated sprayer.

-

Include positive (commercial herbicide) and negative (formulation blank) controls.

-

Return the plants to the growth chamber and observe them over a period of 14-21 days.

-

Assess the herbicidal effects visually (e.g., chlorosis, necrosis, growth inhibition) and by measuring plant biomass (fresh and dry weight).

-

Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth).

Protocol 3: In Vitro Insecticidal Activity Assay – Acetylcholinesterase (AChE) Inhibition

This experiment assesses the potential of this compound to inhibit the AChE enzyme, a common target for insecticides.

Materials:

-

This compound

-

Source of AChE (e.g., from housefly heads)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microplate, add the reaction buffer, AChE enzyme solution, and varying concentrations of the test compound. Include a positive control (e.g., a known AChE inhibitor) and a negative control.

-

Pre-incubate the plate.

-

Initiate the reaction by adding ATCI and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of enzyme inhibition for each concentration.

-

Determine the IC₅₀ value.

Protocol 4: In Vivo Insecticidal Activity Assay – Contact Toxicity Assay

This experiment evaluates the direct toxicity of this compound to a target insect species.

Materials:

-

This compound

-

Test insect species (e.g., fruit flies, aphids)

-

Acetone or other suitable solvent

-

Microsyringe or topical application device

-

Petri dishes or vials

Procedure:

-

Prepare serial dilutions of the test compound in the chosen solvent.

-

Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.

-

Treat a control group with the solvent only.

-

Place the treated insects in ventilated containers with access to food.

-

Assess mortality at 24, 48, and 72 hours post-application.

-

Calculate the LD₅₀ value (the dose that is lethal to 50% of the test population).

Visualizations

The following diagrams illustrate the theoretical signaling pathways and experimental workflows discussed.

Caption: Hypothetical inhibition of the shikimate pathway by this compound.

Caption: Postulated mechanism of acetylcholinesterase inhibition in insects.

References

Troubleshooting & Optimization

Technical Support Center: Diphenylmethylene-Glycine Benzyl Ester Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenylmethylene-Glycine benzyl (B1604629) ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Diphenylmethylene-Glycine benzyl ester?

The most common method involves the condensation reaction of benzophenone (B1666685) imine with glycine (B1666218) benzyl ester or its p-toluenesulfonate salt. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and requires the removal of water to drive the equilibrium towards the product.[1][2][3] Another approach involves the reaction of benzophenone imine with a haloacetic acid ester, like benzyl chloroacetate (B1199739) or benzyl bromoacetate, in the presence of a base.[4]

Q2: Why is the removal of water crucial in this synthesis?

Water can lead to the hydrolysis of the imine bond in the product, reverting it back to benzophenone and glycine benzyl ester.[5][6][7] Additionally, the presence of water in the reaction mixture can slow down the initial condensation reaction and lead to lower purity of the final product.[1] Azeotropic distillation with a suitable solvent like toluene (B28343) or cyclohexane (B81311) is a common technique to remove water as it forms.[1][2][3]

Q3: What are the common impurities I might encounter?

Common impurities include unreacted starting materials (benzophenone imine, glycine benzyl ester), benzophenone (from hydrolysis of the imine), and potentially side-products from self-condensation of the starting materials.[8] If the reaction is not driven to completion, separating the product from the starting materials can be challenging.

Q4: What are the recommended purification methods for this compound?

The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective if the impurities have significantly different solubilities.[9][10] For more challenging separations, silica (B1680970) gel column chromatography is a powerful technique.[2][9]

Q5: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

-

Incomplete reaction: This can be due to insufficient reaction time, low temperature, or an ineffective catalyst.

-

Hydrolysis: The presence of moisture in the reactants or solvent can lead to the decomposition of the product.[5][6][7]

-

Product loss during workup: The product may be lost during extraction or filtration steps. Careful handling and optimization of these procedures are important.[9]

-

Side reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.

Troubleshooting Guides

Problem 1: Low or No Product Formation

| Potential Cause | Troubleshooting Step |

| Presence of Water | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5] |

| Ineffective Water Removal | If using a Dean-Stark apparatus, ensure proper setup and efficient azeotropic removal of water. Consider adding molecular sieves to the reaction mixture.[5] |

| Catalyst Inactivity | Use a fresh batch of p-toluenesulfonic acid or another suitable acid catalyst. Ensure the catalyst is not deactivated by impurities. |

| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |

| Insufficient Reaction Time | Monitor the reaction progress using TLC or another analytical technique and extend the reaction time if necessary. |

Problem 2: Product Contaminated with Starting Materials

| Potential Cause | Troubleshooting Step |

| Incomplete Reaction | Drive the reaction to completion by extending the reaction time, increasing the temperature, or adding more of the limiting reagent. |

| Inefficient Purification | Optimize the recrystallization solvent system to maximize the precipitation of the product while keeping the starting materials dissolved.[10] For column chromatography, adjust the solvent gradient to achieve better separation.[9] |

Problem 3: Presence of Benzophenone Impurity

| Potential Cause | Troubleshooting Step |

| Hydrolysis during Reaction | Ensure strictly anhydrous conditions throughout the synthesis.[5] |

| Hydrolysis during Workup | Avoid prolonged contact with aqueous acidic or basic solutions during the extraction process. Work quickly and use neutral washes where possible. |

| Air Oxidation | While less common for the imine, ensure the reaction and workup are not unnecessarily exposed to air for extended periods. |

Experimental Protocols

General Protocol for the Synthesis of Glycine Benzyl Ester p-Toluenesulfonate Salt

This is a common starting material for the synthesis of this compound.

-

Apparatus Setup: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser is used.

-

Reagents:

-

Procedure: a. To the flask, add p-toluenesulfonic acid monohydrate and toluene. b. Heat the mixture to reflux to azeotropically remove the water from the hydrated catalyst.[1] c. Once no more water is collected, add glycine and benzyl alcohol to the reaction mixture. d. Continue to heat at reflux, collecting the water of reaction in the Dean-Stark trap. e. Monitor the reaction by TLC until the glycine is consumed. f. Cool the reaction mixture to room temperature. g. The product will precipitate from the solution. The precipitation can be enhanced by cooling in an ice bath. h. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum to obtain glycine benzyl ester p-toluenesulfonate.[1]

| Reactant | Molar Ratio | Typical Solvent | Typical Reaction Time | Typical Yield |

| Glycine | 1 | Toluene | 5-6 hours | 85-95% |

| p-Toluenesulfonic acid | 1.05-1.1 | Cyclohexane | 4-6 hours | ~90% |

| Benzyl alcohol | Excess (can be used as solvent) | Benzene (use with caution) | 4-8 hours | >80% |

Note: Benzene is a hazardous solvent and should be replaced with safer alternatives like toluene or cyclohexane where possible.[2][3]

General Protocol for this compound Synthesis

-

Apparatus Setup: A round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Reagents:

-

Glycine benzyl ester p-toluenesulfonate salt

-

Benzophenone imine

-

A non-polar aprotic solvent (e.g., dichloromethane, toluene)

-

A base (e.g., triethylamine) to neutralize the p-toluenesulfonic acid salt.

-

-

Procedure: a. Suspend glycine benzyl ester p-toluenesulfonate salt in the solvent. b. Add the base and stir until the salt dissolves. c. Add benzophenone imine to the solution. d. The reaction can be run at room temperature or heated to reflux to increase the rate. e. Monitor the reaction by TLC. f. Upon completion, the reaction mixture is typically washed with water and brine. g. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. h. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for common synthesis problems.

Caption: Undesired hydrolysis pathway leading to impurities.

References

- 1. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. CN112920076A - Preparation method of benzophenone imine glycine ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Purification [chem.rochester.edu]

Technical Support Center: Optimizing Diphenylmethylene-Glycine Benzyl Ester Synthesis

Welcome to the technical support center for the synthesis of Diphenylmethylene-Glycine benzyl (B1604629) ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to optimize reaction yields and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing Diphenylmethylene-Glycine benzyl ester?

The most common method is the condensation reaction between glycine (B1666218) benzyl ester and a benzophenone (B1666685) derivative. Typically, this involves reacting glycine benzyl ester p-toluenesulfonate salt with benzophenone imine or reacting glycine benzyl ester hydrochloride with α,α-dichlorodiphenylmethane in the presence of a base. Another efficient method involves the microwave-assisted, solvent-free N-alkylation of benzophenone imine with a benzyl haloacetate.

Q2: What are the critical parameters to control for maximizing the yield?

Key parameters to control for optimal yield include ensuring anhydrous (water-free) reaction conditions, the choice of solvent and base, reaction temperature, and reaction time. The presence of water can lead to the hydrolysis of the imine product, significantly reducing the yield.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

-

Presence of water: Leads to hydrolysis of the starting materials or the final imine product.

-

Incomplete reaction: Reaction time or temperature may be insufficient.

-

Suboptimal base or solvent: The choice of base and solvent can significantly impact the reaction rate and equilibrium.

-

Side reactions: Besides hydrolysis, other side reactions may occur depending on the specific reagents used.

-

Product loss during workup: Improper extraction or purification techniques can lead to significant loss of the final product.

Q4: How can I minimize the hydrolysis of the imine product?

To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Drying agents like molecular sieves (e.g., 4Å) can be added to the reaction mixture to scavenge any trace amounts of water. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q5: What purification methods are recommended for this compound?

The product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water. If recrystallization is insufficient to remove impurities, column chromatography on silica (B1680970) gel using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a highly effective method.[1]

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps |

| Low or No Product Formation | Incomplete reaction | - Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. - Ensure proper mixing of reactants. |

| Incorrect reagents or stoichiometry | - Verify the identity and purity of starting materials. - Double-check the molar ratios of the reactants and base. | |

| Presence of water | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Add molecular sieves to the reaction mixture. - Perform the reaction under an inert atmosphere. | |

| Product is Oily or Fails to Solidify | Presence of impurities | - Attempt to purify a small sample by column chromatography to isolate the product. - Verify the product structure by NMR and MS. |

| Residual solvent | - Ensure the product is thoroughly dried under vacuum. | |

| Presence of Benzophenone in the Final Product | Hydrolysis of the imine product | - During workup, avoid prolonged contact with aqueous acidic or basic solutions. - Ensure complete removal of water before concentrating the product. - Purify by column chromatography. |

| Multiple Spots on TLC After Reaction | Side reactions or incomplete reaction | - Monitor the reaction more frequently to determine the optimal reaction time. - Adjust the reaction temperature to minimize side product formation. - Isolate and characterize major side products to understand the side reaction pathway. |

Data Presentation: Yield Optimization

The following table summarizes reported yields for the synthesis of N-(diphenylmethylene)glycine esters under various conditions. While specific data for the benzyl ester is limited, the provided data for other esters, particularly the structurally similar phenyl ester, offers valuable insights for optimization.

| Ester Group (R) | Reaction Conditions | Yield (%) | Reference |

| Ethyl | α,α-dichlorodiphenylmethane, glycine ethyl ester HCl, N-ethyl-diisopropylamine, acetonitrile, 40°C for 2h then 70°C for 5h | 92.1 | [2][3] |

| Methyl | α,α-dichlorodiphenylmethane, glycine methyl ester HCl, triethylamine, butyronitrile, 95-100°C for 3h | 90.3 | [2] |

| tert-Butyl | Benzophenone imine, tert-butyl bromoacetate, diisopropylethylamine, acetonitrile, 80°C for 8h | 68 | |

| Methyl | Microwave-assisted, solvent-free, benzophenone imine, methyl chloroacetate (B1199739), K₂CO₃, PEG-400, 700W, 120°C, 20 min | 97 | [4] |

| Ethyl | Microwave-assisted, solvent-free, benzophenone imine, ethyl chloroacetate, K₂CO₃, PEG-400, 700W, 120°C, 20 min | 94 | [4] |

| iso-Propyl | Microwave-assisted, solvent-free, benzophenone imine, iso-propyl chloroacetate, K₂CO₃, PEG-400, 700W, 120°C, 20 min | 93 | [4] |

| n-Butyl | Microwave-assisted, solvent-free, benzophenone imine, n-butyl chloroacetate, K₂CO₃, PEG-400, 700W, 120°C, 20 min | 91 | [4] |

| tert-Butyl | Microwave-assisted, solvent-free, benzophenone imine, tert-butyl chloroacetate, K₂CO₃, PEG-400, 700W, 120°C, 20 min | 98 | [4] |

| Phenyl | Microwave-assisted, solvent-free, benzophenone imine, phenyl bromoacetate, K₂CO₃, PEG-400, 700W, 120°C, 20 min | 80 | [4] |

Experimental Protocols

Protocol 1: Synthesis via α,α-dichlorodiphenylmethane (Adapted from EP1967511A1)[2][3]

This protocol is adapted for the synthesis of the benzyl ester.

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add glycine benzyl ester hydrochloride (1.0 eq), α,α-dichlorodiphenylmethane (1.0 eq), and anhydrous acetonitrile.

-

Base Addition: Add N-ethyl-diisopropylamine (3.0 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 40°C and stir for 2 hours. Subsequently, increase the temperature to 70°C and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (B1210297). Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis (Adapted from a similar study)[4]

This protocol is a proposed adaptation for the benzyl ester based on the synthesis of other alkyl esters.

-

Reactant Mixture: In a microwave-safe vessel, mix benzophenone imine (1.0 eq), benzyl chloroacetate (1.0 eq), potassium carbonate (1.2 eq), and PEG-400 (0.1 eq).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 700W, maintaining the temperature at 120°C for 20 minutes.

-

Workup: After cooling, dissolve the reaction mixture in ethyl acetate and wash with water to remove potassium carbonate and PEG-400.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway and Troubleshooting

Caption: General synthesis workflow and troubleshooting steps for low yield.

Imine Hydrolysis Side Reaction

References